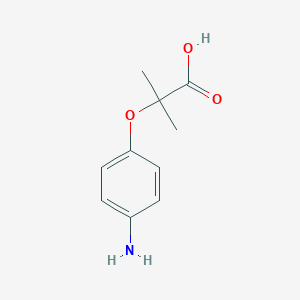

2-(4-Aminophenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-aminophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARICLTMYASES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379300 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117011-70-8 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(4-aminophenoxy)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust two-step synthesis, including detailed experimental protocols, tabulated quantitative data for clarity, and visualizations of the synthesis pathway and experimental workflow.

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is a valuable building block in medicinal chemistry. Its structure, featuring a substituted phenoxy ring linked to a dimethylpropanoic acid moiety, is found in a variety of biologically active molecules. The synthesis of this compound is of significant interest for the development of new therapeutic agents. The pathway detailed below involves a Williamson ether synthesis followed by the reduction of a nitro group, a common and effective strategy for constructing such molecules.

Synthetic Pathway Overview

The synthesis of 2-(4-aminophenoxy)-2-methylpropanoic acid is efficiently achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis. This step involves the reaction of 4-nitrophenol with 2-bromo-2-methylpropanoic acid in the presence of a base to form the ether linkage, yielding 2-(4-nitrophenoxy)-2-methylpropanoic acid.

-

Step 2: Reduction of the Nitro Group. The intermediate, 2-(4-nitrophenoxy)-2-methylpropanoic acid, is then subjected to a reduction reaction to convert the nitro group into an amine, affording the final product, 2-(4-aminophenoxy)-2-methylpropanoic acid.

Data Presentation

Table 1: Reactants and Stoichiometry for Step 1

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |

| 4-Nitrophenol | 139.11 | 0.1 | 13.91 | 1.0 |

| 2-Bromo-2-methylpropanoic acid | 167.00 | 0.11 | 18.37 | 1.1 |

| Sodium Hydroxide | 40.00 | 0.22 | 8.80 | 2.2 |

| Acetone | 58.08 | - | 200 mL | - |

Table 2: Reaction Conditions and Yield for Step 1

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 hours |

| Product Yield (crude) | ~85% |

| Product Melting Point | 175-178 °C |

Table 3: Reactants and Stoichiometry for Step 2

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |

| 2-(4-Nitrophenoxy)-2-methylpropanoic acid | 225.20 | 0.05 | 11.26 | 1.0 |

| Iron Powder | 55.84 | 0.15 | 8.38 | 3.0 |

| Ammonium Chloride | 53.49 | 0.025 | 1.34 | 0.5 |

| Ethanol/Water (1:1) | - | - | 150 mL | - |

Table 4: Reaction Conditions and Yield for Step 2

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 4 hours |

| Product Yield (purified) | ~90% |

| Product Melting Point | 198-201 °C |

Experimental Protocols

Step 1: Synthesis of 2-(4-Nitrophenoxy)-2-methylpropanoic Acid

Materials:

-

4-Nitrophenol (13.91 g, 0.1 mol)

-

2-Bromo-2-methylpropanoic acid (18.37 g, 0.11 mol)

-

Sodium Hydroxide (8.80 g, 0.22 mol)

-

Acetone (200 mL)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol and sodium hydroxide in 100 mL of water.

-

To this solution, add a solution of 2-bromo-2-methylpropanoic acid in 100 mL of acetone.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Materials:

-

2-(4-Nitrophenoxy)-2-methylpropanoic acid (11.26 g, 0.05 mol)

-

Iron powder (8.38 g, 0.15 mol)

-

Ammonium chloride (1.34 g, 0.025 mol)

-

Ethanol (75 mL)

-

Water (75 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-nitrophenoxy)-2-methylpropanoic acid in a mixture of ethanol and water (1:1).

-

Add ammonium chloride and iron powder to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 4 hours. The color of the reaction mixture will change from yellow to colorless. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product will be obtained as an off-white solid. Recrystallize from a mixture of ethanol and water to yield pure 2-(4-aminophenoxy)-2-methylpropanoic acid.

Mandatory Visualization

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a phenoxy-isobutyric acid moiety, is a well-established pharmacophore found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Aminophenoxy)-2-methylpropanoic acid. Furthermore, it delves into the potential biological activities of this compound by examining the established mechanisms of its structural analogs, namely as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and tyrosinase inhibitors.

This document is intended to serve as a valuable resource for researchers by providing not only a summary of key data but also detailed experimental protocols for the determination of these properties and visualization of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for 2-(4-Aminophenoxy)-2-methylpropanoic acid. It is important to note that while some data is derived from experimental sources, other values are predicted from computational models and should be considered as such.

| Property | Value | Data Type | Citation(s) |

| IUPAC Name | 2-(4-aminophenoxy)-2-methylpropanoic acid | - | |

| CAS Number | 117011-70-8 | - | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | - | [1] |

| Molecular Weight | 195.22 g/mol | Calculated | [1] |

| Melting Point | 214-216 °C (decomposes) | Predicted | |

| Boiling Point | 364.6 ± 17.0 °C at 760 mmHg | Predicted | |

| Aqueous Solubility | pH-dependent | Inferred | [2] |

| pKa (acidic) | ~2-5 (Carboxylic Acid) | Estimated | [2] |

| pKa (basic) | ~4.6 (Aminophenoxy group) | Estimated | [2] |

| logP (Octanol-Water) | 1.3 | Predicted |

Note on Solubility and pKa: The aqueous solubility of 2-(4-Aminophenoxy)-2-methylpropanoic acid is expected to be highly dependent on pH.[2] This is due to its zwitterionic nature, possessing both an acidic carboxylic acid group and a basic aminophenoxy group. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility is expected to increase in acidic conditions (pH < pKa of the carboxylic acid) due to the formation of a cationic species, and in basic conditions (pH > pKa of the amino group) due to the formation of an anionic species. The pKa of the carboxylic acid is estimated to be in the typical range of 2-5, while the pKa of a similar aminooxy group is approximately 4.6.[2]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-(4-Aminophenoxy)-2-methylpropanoic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

2-(4-Aminophenoxy)-2-methylpropanoic acid

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is placed in a capillary tube and packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature and pH.

Materials:

-

2-(4-Aminophenoxy)-2-methylpropanoic acid

-

Water (or buffer of desired pH)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent in a glass vial.

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

-

2-(4-Aminophenoxy)-2-methylpropanoic acid

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a known volume of water (a co-solvent may be necessary if solubility is low).

-

Titration: The solution is titrated with the standardized strong base, adding the titrant in small, known increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized. A similar titration with a strong acid can be performed to determine the pKa of the basic functional group.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Materials:

-

2-(4-Aminophenoxy)-2-methylpropanoic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid is limited, the activities of its structural analogs provide strong indications of its potential as a modulator of key biological pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of 2-(4-phenoxy)-2-methylpropanoic acid are well-documented as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype.[3][4][5] PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis.[5] Agonism of PPARα, for instance, is a therapeutic strategy for treating dyslipidemia.[3]

The general mechanism of PPAR activation involves the binding of a ligand to the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Objective: To determine if the compound can activate the PPARα receptor and induce the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for a PPARα-Gal4 fusion protein

-

Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

2-(4-Aminophenoxy)-2-methylpropanoic acid

-

Positive control (e.g., a known PPARα agonist)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Cells are cultured to an appropriate confluency and then co-transfected with the PPARα-Gal4 expression plasmid and the luciferase reporter plasmid.

-

Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound, a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

-

Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle control. An EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be determined from a dose-response curve.

Tyrosinase Inhibition

Certain derivatives of phenoxypropanoic acid have been shown to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of interest for cosmetic and therapeutic applications.

References

The Versatile Pharmacology of the 2-(4-Aminophenoxy)-2-methylpropanoic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold 2-(4-Aminophenoxy)-2-methylpropanoic acid is a versatile pharmacophore that forms the basis for a variety of biologically active compounds with distinct mechanisms of action. This technical guide provides an in-depth analysis of the diverse pharmacological activities associated with derivatives of this core structure, with a focus on their molecular targets and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant number of derivatives of 2-(4-Aminophenoxy)-2-methylpropanoic acid function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of dyslipidemia and type 2 diabetes.

PPARα and Dual PPARα/γ Agonism

Several substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivatives have been identified as potent PPARα agonists.[1] Modification of a selective PPARδ agonist to include the 2-aryl-2-methylpropionic acid group resulted in a significant shift towards PPARα agonism.[1] This class of compounds is being investigated for its potential to raise high-density lipoprotein cholesterol (HDLc) and lower triglycerides.[1]

Furthermore, the 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acid scaffold has been utilized to develop potent dual PPARα/γ agonists.[2] These compounds are designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.

| Compound Class | Target(s) | EC50 | Selectivity | Reference |

| Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivative (e.g., 25a/GW590735) | PPARα | 4 nM | >500-fold vs PPARδ and PPARγ | [1] |

| (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid derivative (Compound 2b) | hPPARα | 0.012 ± 0.002 µM | - | [3] |

| hPPARγ | 0.032 ± 0.01 µM |

Signaling Pathway

Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: PPAR Agonist Signaling Pathway.

Experimental Protocols

Transactivation Assay: To determine the functional potency of the compounds as PPAR agonists, a transactivation assay is typically employed.

-

Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media.

-

Transfection: Cells are co-transfected with expression vectors for the full-length PPAR subtype (α or γ) and a reporter plasmid containing a PPRE-driven luciferase gene. A β-galactosidase expression vector can be included for normalization.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound.

-

Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and EC50 values are calculated from the dose-response curves.

Tyrosinase Inhibition

Certain derivatives, such as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY908), have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4] These compounds are being explored for their potential use in cosmetics and for the treatment of pigmentation disorders.

Mechanism of Action

MHY908 acts as a direct inhibitor of mushroom tyrosinase activity. Molecular docking simulations suggest a specific binding mode within the active site of the enzyme.[4] By inhibiting tyrosinase, these compounds effectively block the conversion of tyrosine to melanin, leading to a reduction in melanin synthesis.

| Compound | Target | IC50 | Reference |

| MHY908 | Mushroom Tyrosinase | 8.19 µM | [4] |

Experimental Workflow

Caption: Tyrosinase Inhibitor Evaluation Workflow.

Experimental Protocols

Mushroom Tyrosinase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and mushroom tyrosinase.

-

Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the mixture at a specific temperature for a set period.

-

Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Other Pharmacological Activities

The 2-(4-Aminophenoxy)-2-methylpropanoic acid scaffold has also been incorporated into molecules with other biological activities, highlighting its broad utility in medicinal chemistry.

-

Precursors for Dual Glucokinase (GK) and PPARγ Activators: Ethyl-2-(4-aminophenoxy) acetate, a related structure, serves as a synthon for the development of dual hypoglycemic agents.[5]

-

Anti-inflammatory and Anti-diabetic Agents: A derivative, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, has demonstrated potent dual anti-inflammatory and anti-diabetic properties.[6] This compound exhibited significant α-glucosidase inhibition and reduced levels of inflammatory markers IL-6 and NF-κB.[6]

Conclusion

The 2-(4-Aminophenoxy)-2-methylpropanoic acid core structure is a privileged scaffold in drug discovery, giving rise to a diverse array of compounds with distinct and clinically relevant mechanisms of action. From modulating lipid and glucose metabolism through PPAR agonism to inhibiting melanin synthesis via tyrosinase inhibition, the pharmacological versatility of this scaffold is evident. The data and experimental frameworks presented in this guide underscore the potential for further exploration and development of novel therapeutics based on this chemical entity. Future research in this area will likely continue to uncover new biological targets and therapeutic applications for this remarkable class of compounds.

References

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of melanogenesis by 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY908) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Aminophenoxy)-2-methylpropanoic Acid Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-aminophenoxy)-2-methylpropanoic acid, a core scaffold that has given rise to a diverse range of biologically active compounds. This document details their primary mechanisms of action, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and tyrosinase inhibitors. It includes a compilation of quantitative biological activity data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

2-(4-aminophenoxy)-2-methylpropanoic acid serves as a versatile chemical scaffold for the development of novel therapeutic agents. Its structural modifications have led to the discovery of potent modulators of key biological targets, primarily the Peroxisome Proliferator-Activated Receptors (PPARs) and the enzyme tyrosinase. The fibrate class of drugs, which share the 2-aryl-2-methylpropanoic acid group, are known for their role in lipid homeostasis through PPARα agonism.[1][2] Modifications of this core structure have enabled the development of more potent and selective PPAR agonists. This guide explores the structure-activity relationships, synthesis, and biological evaluation of these important compounds.

Core Structural Analogs and Derivatives

The core structure of 2-(4-aminophenoxy)-2-methylpropanoic acid has been modified in several key ways to generate analogs with distinct biological activities. These modifications primarily involve substitutions on the aniline amino group and alterations to the phenoxy ring system.

PPAR Agonists

A significant class of derivatives are potent agonists of PPARs, which are ligand-activated transcription factors crucial for regulating lipid and glucose metabolism.[1][3][4] Depending on the structural modifications, these analogs can exhibit selectivity for different PPAR isoforms (α, γ, δ) or act as dual or pan-agonists.

-

PPARα Agonists: These compounds are primarily investigated for their potential to treat dyslipidemia by raising high-density lipoprotein cholesterol (HDLc) and lowering triglycerides.[1][2] A notable example is GW590735 , which demonstrates high potency for PPARα.[2]

-

PPARγ Agonists: Analogs with strong PPARγ activity are explored for their insulin-sensitizing effects in the context of type 2 diabetes.

-

Dual and Pan-PPAR Agonists: Compounds that activate multiple PPAR isoforms are being developed to address a broader range of metabolic syndrome symptoms.[3][4] MHY2013 is a novel PPAR pan agonist that has shown promise in improving insulin resistance, dyslipidemia, and hepatic steatosis.[3][4]

Tyrosinase Inhibitors

Another important class of derivatives exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. These compounds have potential applications in cosmetics and for treating pigmentation disorders. MHY908 is a derivative that has been identified as a potent mushroom tyrosinase inhibitor.

Quantitative Data Summary

The following tables summarize the biological activities of key structural analogs and derivatives of 2-(4-aminophenoxy)-2-methylpropanoic acid.

Table 1: PPAR Agonist Activity

| Compound | Target(s) | EC50 (nM) | Selectivity | Reference Compound |

| GW590735 | PPARα | 4 | >500-fold vs PPARδ and PPARγ | - |

| MHY2013 | PPARα, PPARγ, PPARδ (Pan-agonist) | Comparable to specific agonists | - | WY14643 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ) |

| Compound 2b | PPARα, PPARγ (Dual-agonist) | 12 (hPPARα), 32 (hPPARγ) | - | - |

Table 2: Tyrosinase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference Compound |

| MHY908 | Mushroom Tyrosinase | 8.19 | Kojic Acid |

Signaling Pathways

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This pathway is central to the control of lipid and glucose homeostasis.[3][4]

Experimental Protocols

General Synthesis of 2-(4-aminophenoxy)-2-methylpropanoic Acid Derivatives

A common synthetic route involves the alkylation of a substituted 4-nitrophenol with an ethyl 2-bromo-2-methylpropanoate followed by the reduction of the nitro group to an amine. The resulting amine can then be further modified.

Workflow for Synthesis:

A detailed protocol for a similar synthesis of ethyl-2-(4-aminophenoxy) acetate involves refluxing p-nitrophenol with ethyl 2-bromoacetate in the presence of anhydrous K2CO3, followed by reduction of the nitro group using Fe powder and NH4Cl.[2]

PPAR Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARs.

Principle: HEK293T cells are co-transfected with a plasmid expressing a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of a PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of the PPAR-LBD by a ligand induces luciferase expression, which can be quantified.

Protocol:

-

Cell Culture and Transfection: Plate HEK293T cells and co-transfect with the appropriate expression and reporter plasmids.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.

-

Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the fold activation relative to a vehicle control and determine the EC50 value.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product that can be measured spectrophotometrically at approximately 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

-

Substrate Addition: Add L-DOPA solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 2-(4-aminophenoxy)-2-methylpropanoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to potent modulators of PPARs and tyrosinase. The structural analogs and derivatives discussed in this guide demonstrate significant therapeutic potential for metabolic and pigmentation disorders. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(4-Aminophenoxy)-2-methylpropanoic acid. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted physicochemical properties based on its structural features and data from analogous compounds. Furthermore, it details robust experimental protocols for the systematic determination of its solubility and stability profiles, crucial for its potential development as a pharmaceutical agent. This guide is intended to serve as a foundational resource for researchers, enabling the design of effective formulation strategies and ensuring the development of a stable and efficacious drug product.

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of interest in drug discovery and development, incorporating a carboxylic acid, an aromatic amine, and an ether linkage. Understanding its solubility and stability is paramount for all stages of pharmaceutical development, from early-stage formulation to ensuring adequate shelf-life of the final dosage form. This guide addresses these critical attributes by providing a theoretical framework for its expected behavior and practical experimental designs for its empirical determination.

Predicted Physicochemical Properties and Solubility

2-(4-Aminophenoxy)-2-methylpropanoic acid possesses both an acidic carboxylic acid group and a basic aromatic amine group, making it a zwitterionic compound. This characteristic is the primary determinant of its solubility profile, which is expected to be highly dependent on pH.

Table 1: Predicted Solubility of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Neutral pH (approx. 7) | Low | At the isoelectric point (pI), the net charge is near zero, minimizing interactions with polar water molecules and leading to lower solubility. |

| Acidic pH (< pKa of carboxyl) | High | The amino group is protonated (cationic), increasing the overall polarity and enhancing solubility in aqueous media. |

| Basic pH (> pKa of amine) | High | The carboxylic acid group is deprotonated (anionic), increasing the overall polarity and enhancing solubility in aqueous media. |

| Organic Solvents | ||

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The molecule can engage in hydrogen bonding with the solvent. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar environments. |

Note: These are predicted solubilities. Experimental determination is required for quantitative values.

Experimental Protocol for Solubility Determination

A comprehensive understanding of the solubility of 2-(4-Aminophenoxy)-2-methylpropanoic acid can be achieved through a systematic experimental approach.

Thermodynamic (Shake-Flask) Solubility Method

This method determines the equilibrium solubility of the compound.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of 2-(4-Aminophenoxy)-2-methylpropanoic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in mg/mL or mol/L.

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile and Degradation Pathways

The stability of 2-(4-Aminophenoxy)-2-methylpropanoic acid must be evaluated under various stress conditions to identify potential degradation products and establish a stable storage environment. The primary sites susceptible to degradation are the aromatic amine (oxidation) and the ether linkage (hydrolysis).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Hydrolysis | ||

| Acidic | 0.1 M HCl, heat (e.g., 60°C) | Hydrolysis of the ether linkage. |

| Basic | 0.1 M NaOH, heat (e.g., 60°C) | Hydrolysis of the ether linkage. |

| Neutral | Water, heat (e.g., 80°C) | Slower hydrolysis of the ether linkage. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic amine to form nitroso, nitro, or polymeric impurities. |

| Photostability | Exposure to light (ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photo-oxidation of the aromatic amine. |

| Thermal Stability | Dry heat (e.g., 80°C) | General thermal decomposition. |

Experimental Protocol for a Forced Degradation Study

Protocol:

-

Sample Preparation: Prepare solutions of 2-(4-Aminophenoxy)-2-methylpropanoic acid in the appropriate stress media as outlined in Table 2.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize acidic and basic samples and quench oxidative reactions if necessary.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting degradants.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated HPLC method that can accurately quantify the parent compound and separate it from any degradation products.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) and PDA for peak purity |

| Injection Volume | 10 µL |

Conclusion

Spectroscopic and Synthetic Overview of 2-(4-Aminophenoxy)-2-methylpropanoic Acid Derivatives

Introduction: 2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of interest within the fields of medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy ring linked to a tertiary carboxylic acid moiety, makes it a potential building block for various bioactive compounds. This technical guide aims to provide a detailed overview of the spectroscopic characterization and synthetic methodologies related to this compound and its close derivatives. Due to a lack of publicly available, experimentally verified spectroscopic data for 2-(4-Aminophenoxy)-2-methylpropanoic acid, this guide will focus on the closely related and well-characterized analogue, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid . This analogue serves as a valuable proxy for understanding the spectroscopic features and synthetic pathways applicable to this class of molecules.

Spectroscopic Data of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

The following tables summarize the available spectroscopic data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, the N-acetylated form of the target compound.

Table 1: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C-H (C-2, C-6) | 119.5 |

| Aromatic C-H (C-3, C-5) | 120.2 |

| Quaternary Aromatic (C-4) | 133.9 |

| Quaternary Aromatic (C-1) | 161.8 |

| Amide Carbonyl (CONH) | 167.9 |

| Carboxylic Acid (COOH) | 175.2 |

| Quaternary Alkyl (C-7) | 78.7 |

| Methyl (CH₃) | 24.5 |

Data sourced from a study on 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.[1]

Table 2: Mass Spectrometry (MS) Data

| Ion | m/z (Relative Intensity, %) |

| [M]⁺ | 237 (25%) |

Data obtained via Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework of the molecule.

Materials:

-

2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: A sample of the compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is configured for ¹³C NMR acquisition. This includes locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

-

Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. The ionization mode is set to Electron Ionization (EI).

-

Data Acquisition: The sample is introduced into the ion source. The mass spectrum is recorded over an appropriate mass range to observe the molecular ion and key fragment ions. The data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid shows a molecular ion peak at an m/z of 237.[1]

Synthesis Workflow

The synthesis of 2-(4-acetamidophenoxy)-2-methylpropanoic acid typically involves the protection of the amino group of 4-aminophenol, followed by etherification and hydrolysis. The following diagram illustrates a logical workflow for its preparation.

Caption: A logical workflow for the synthesis of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.

This guide provides a foundational understanding of the spectroscopic properties and synthetic considerations for 2-(4-aminophenoxy)-2-methylpropanoic acid by examining a closely related analogue. The data and protocols presented herein are intended to support researchers and scientists in the development and characterization of novel compounds within this chemical class.

References

2-(4-Aminophenoxy)-2-methylpropanoic Acid: A Potential PPARα Agonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the activity of 2-(4-aminophenoxy)-2-methylpropanoic acid as a PPARα agonist is not extensively available in the public domain. This guide provides a comprehensive overview based on the established pharmacology of PPARα, data from structurally similar compounds, and standardized experimental protocols relevant to the identification and characterization of PPARα agonists.

Introduction to PPARα and its Therapeutic Potential

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and muscle.[2] PPARα plays a crucial role in the regulation of lipid and glucose homeostasis, as well as inflammation.[3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.

The therapeutic potential of PPARα agonists is well-established. Fibrates, a class of PPARα agonists, are used in the clinic to treat dyslipidemia, a condition characterized by elevated levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.[4] However, existing fibrates have limitations in terms of potency and selectivity, driving the search for novel PPARα agonists with improved pharmacological profiles. Compounds containing the 2-aryloxy-2-methylpropanoic acid scaffold, such as 2-(4-aminophenoxy)-2-methylpropanoic acid, are of significant interest in this area.

Quantitative Data for Structurally Related PPARα Agonists

| Compound Name | PPAR Isotype | Assay Type | EC50 (nM) | IC50 (nM) | Reference Compound |

| 2-methyl-2-(4-(((4-methyl-2-(4-trifluoromethylphenyl)-thiazol-5-ylcarbonyl)amino)methyl)phenoxy)propionic acid (GW590735) | PPARα | Transactivation Assay | 4 | - | - |

| GW7647 | PPARα | Transactivation Assay | 6 | - | - |

| PPARγ | Transactivation Assay | 1100 | - | - | |

| PPARδ | Transactivation Assay | 6200 | - | - | |

| 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674) | PPARα | Binding Assay | - | ~24 | - |

| (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid (Compound 2b) | hPPARα | Transactivation Assay | 12 ± 2 | - | - |

| hPPARγ | Transactivation Assay | 32 ± 10 | - | - |

Table 1: In Vitro Potency of Structurally Related PPARα Agonists. [4][5][6]

Experimental Protocols

This section details standardized experimental protocols for the synthesis and evaluation of potential PPARα agonists like 2-(4-aminophenoxy)-2-methylpropanoic acid.

Proposed Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

A plausible synthetic route for 2-(4-aminophenoxy)-2-methylpropanoic acid can be adapted from established methods for similar compounds, such as the synthesis of ethyl-2-(4-aminophenoxy) acetate.[7] The proposed two-step synthesis involves an initial etherification followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate

-

To a solution of 4-nitrophenol (1 equivalent) in a suitable solvent such as acetone, add anhydrous potassium carbonate (2 equivalents).

-

Reflux the mixture with stirring for 20-30 minutes.

-

Add ethyl 2-bromo-2-methylpropanoate (1 equivalent) and a catalytic amount of potassium iodide.

-

Continue refluxing for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot mixture to remove inorganic salts and wash the residue with hot acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)-2-methylpropanoate, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group and Hydrolysis of the Ester

-

Dissolve the crude ethyl 2-(4-nitrophenoxy)-2-methylpropanoate in a mixture of ethanol and water.

-

Add ammonium chloride (3 equivalents) and heat the mixture to reflux for 30 minutes.

-

Carefully add iron powder (3 equivalents) portion-wise to the refluxing solution.

-

Continue refluxing for 4-6 hours until the reduction of the nitro group is complete (monitored by TLC).

-

Filter the hot reaction mixture and wash the residue with hot water.

-

To the filtrate, add a suitable base such as sodium hydroxide and reflux to hydrolyze the ester.

-

After cooling, acidify the solution with hydrochloric acid to precipitate the product, 2-(4-aminophenoxy)-2-methylpropanoic acid.

-

Collect the solid by vacuum filtration and recrystallize from a suitable solvent to obtain the purified product.

In Vitro PPARα Transactivation Assay

This cell-based assay is fundamental for determining the functional activity of a compound as a PPARα agonist.

Principle: This assay utilizes a chimeric receptor system in a host cell line (e.g., HEK293T). The cells are co-transfected with two plasmids: an expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARα and the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). An agonist binding to the PPARα LBD will activate transcription of the luciferase gene, and the resulting luminescence can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in 96-well plates.

-

Co-transfect the cells with the PPARα-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 2-(4-aminophenoxy)-2-methylpropanoic acid) or a reference agonist (e.g., GW7647).

-

Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

References

- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Aminophenoxy)-2-methylpropanoic Acid: Synthesis, Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminophenoxy)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry. Due to a lack of a clear historical record of its initial discovery, this document focuses on a probable synthetic route, its physicochemical properties, and its potential biological activities as inferred from structurally related compounds. Detailed experimental protocols for its synthesis are provided, along with a summary of its chemical data. Furthermore, potential signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the Tyrosinase/Melanogenesis pathway, are discussed and visualized, given the activities of analogous structures.

Introduction and Inferred History

The synthesis of the nitro-analogue, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been described in the context of research into antidyslipidemic agents.[1] This suggests that the primary research interest in this chemical family has been related to metabolic disorders. The straightforward chemical reduction of the nitro group to an amine is a common synthetic transformation, making 2-(4-Aminophenoxy)-2-methylpropanoic acid an accessible derivative for further investigation.

Physicochemical Properties

The known physicochemical properties of 2-(4-Aminophenoxy)-2-methylpropanoic acid are summarized in the table below. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 117011-70-8 | [2] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in DMSO and methanol | Inferred from supplier data |

Proposed Synthesis and Experimental Protocols

The synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic acid can be achieved via a two-step process, starting from 4-nitrophenol. The first step involves a Williamson ether synthesis to form the phenoxy ether linkage, followed by the reduction of the nitro group to an amine.

Experimental Workflow

Caption: Proposed synthetic workflow for 2-(4-Aminophenoxy)-2-methylpropanoic acid.

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

This protocol is adapted from the synthesis of the ethyl ester precursor and subsequent hydrolysis.[1]

Materials:

-

4-Nitrophenol

-

Ethyl 2-bromo-2-methylpropionate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

10% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-nitrophenol (1.0 g, 7.19 mmol) and potassium carbonate (2.0 g, 14.38 mmol) in acetonitrile is prepared in a round-bottom flask.

-

Ethyl 2-bromo-2-methylpropionate (1.13 mL, 7.91 mmol) is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained for 8 hours.

-

After cooling, the mixture is poured into cold water and the resulting oil is extracted.

-

The crude oily product is dissolved in a 3:2:1 mixture of THF/MeOH/H₂O.

-

Lithium hydroxide (5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.

-

A 10% HCl solution is added to acidify the mixture, and the organic solvents are removed under reduced pressure.

-

The resulting residue is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield a solid product.

Step 2: Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic acid

This protocol is a standard method for the reduction of an aromatic nitro group.[3][4]

Materials:

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

To a solution of 2-methyl-2-(4-nitrophenoxy)propanoic acid (1.0 g, 4.44 mmol) in a mixture of ethanol and water, add ammonium chloride (1.19 g, 22.2 mmol).

-

Heat the mixture to reflux with stirring.

-

Add iron powder (1.24 g, 22.2 mmol) portion-wise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the hot mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The pH of the remaining aqueous solution is adjusted to neutral, which may cause the product to precipitate.

-

The product can be collected by filtration or extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid, the activities of structurally similar molecules suggest two potential areas of interest: PPAR agonism and tyrosinase inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of 2-methylpropanoic acid, particularly those with a phenoxy linkage, are known to be agonists of PPARs.[5][6][7] PPARs are nuclear receptors that play a key role in lipid and glucose metabolism.[6][8]

Signaling Pathway: Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[8] These genes are involved in fatty acid uptake and oxidation.

References

- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenoxy)-2-methylpropionic acid | 117011-70-8 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 6. cusabio.com [cusabio.com]

- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Aminophenoxy)-2-methylpropanoic acid and its Analogs in Cell Culture

A- Introduction

Disclaimer: No direct experimental data for the use of 2-(4-Aminophenoxy)-2-methylpropanoic acid in cell culture has been identified in publicly available literature. This document provides detailed application notes and protocols for a structurally related compound, 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY-908) , which has been studied for its effects on melanogenesis in cell culture.[1] These protocols can serve as a starting point for researchers investigating the biological activities of 2-(4-Aminophenoxy)-2-methylpropanoic acid and similar molecules.

MHY-908 is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[1] As such, it is a valuable tool for research in dermatology, cosmetology, and in the study of pigmentation disorders. These application notes provide protocols for evaluating the efficacy and cytotoxicity of MHY-908 and similar compounds in a common melanoma cell line model.

B- Mechanism of Action

Melanogenesis, the process of melanin production, is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Binding of α-MSH to its receptor on melanocytes activates a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor CREB. Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of key melanogenic enzymes, including tyrosinase. Tyrosinase catalyzes the rate-limiting steps in melanin synthesis. MHY-908 acts as a direct inhibitor of tyrosinase, thereby blocking the production of melanin downstream of the signaling cascade.[1]

C- Data Presentation

Quantitative Analysis of MHY-908 Activity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Mushroom Tyrosinase) | 8.19 µM | Cell-free enzymatic assay | [1] |

| Effect on Melanin Synthesis | Dose-dependent decrease | α-MSH-induced melanoma cells | [1] |

| Cytotoxicity | Not cytotoxic at effective concentrations | α-MSH-induced melanoma cells | [1] |

D- Experimental Protocols

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

This protocol is to determine the cytotoxic effect of the test compound on melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (e.g., MHY-908) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Melanin Content Assay

This protocol measures the intracellular melanin content in melanoma cells after treatment with the test compound.

Materials:

-

B16F10 melanoma cells

-

Complete DMEM

-

α-MSH (alpha-Melanocyte Stimulating Hormone)

-

Test compound (e.g., MHY-908)

-

Kojic acid (positive control)

-

Phosphate Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

6-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well in 2 mL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment and Stimulation: Treat the cells with various concentrations of the test compound in the presence of 100 nM α-MSH to stimulate melanogenesis. Include a vehicle control (α-MSH + DMSO) and a positive control (α-MSH + Kojic acid).

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 500 µL of 1 N NaOH with 10% DMSO to each well.

-

Melanin Solubilization: Incubate the plate at 80°C for 1 hour to solubilize the melanin.

-

Absorbance Measurement: Transfer 200 µL of the lysate from each well to a 96-well plate and measure the absorbance at 405 nm.

-

Protein Quantification: Use the remaining lysate to determine the total protein content using a BCA or Bradford protein assay.

-

Data Analysis: Normalize the melanin content to the total protein concentration. Express the results as a percentage of the α-MSH-treated control.

Protocol 3: Cellular Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity in melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Complete DMEM

-

α-MSH

-

Test compound (e.g., MHY-908)

-

Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

-

Centrifugation: Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Enzyme Reaction: In a 96-well plate, mix equal volumes of the cell lysate (containing equal amounts of protein) and L-DOPA solution.

-

Incubation: Incubate the plate at 37°C and monitor the absorbance at 475 nm every 10 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of dopachrome formation. Express the tyrosinase activity as a percentage of the α-MSH-treated control.

E- Visualizations

Caption: Melanogenesis signaling pathway and the inhibitory action of MHY-908.

Caption: General experimental workflow for evaluating MHY-908.

References

2-(4-Aminophenoxy)-2-methylpropanoic acid experimental protocol for tyrosinase inhibition assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis, including the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents and treatments for hyperpigmentation. This document provides a detailed experimental protocol to evaluate the tyrosinase inhibitory potential of 2-(4-Aminophenoxy)-2-methylpropanoic acid. The aminophenol moiety of this compound suggests its potential as a tyrosinase inhibitor, making it a compound of interest for dermatological and cosmetic applications.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method based on the ability of mushroom tyrosinase to oxidize L-DOPA, forming a colored product called dopachrome. The rate of dopachrome formation can be quantified by measuring the increase in absorbance at 475 nm. In the presence of an inhibitor like 2-(4-Aminophenoxy)-2-methylpropanoic acid, the rate of this enzymatic reaction is reduced. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction. Kojic acid, a well-established tyrosinase inhibitor, is used as a positive control for assay validation.

Data Presentation

The inhibitory activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid against mushroom tyrosinase is quantified by determining its half-maximal inhibitory concentration (IC50). The results can be summarized in the following table.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| 2-(4-Aminophenoxy)-2-methylpropanoic acid | 1 | 15.2 ± 1.8 | |

| 5 | 35.8 ± 2.5 | ||

| 10 | 52.1 ± 3.1 | 9.5 | |

| 25 | 78.4 ± 4.2 | ||

| 50 | 91.3 ± 2.9 | ||

| Kojic Acid (Positive Control) | 1 | 20.5 ± 2.1 | |

| 5 | 48.9 ± 3.5 | ||

| 10 | 65.7 ± 4.0 | 7.8 | |

| 25 | 85.2 ± 3.8 | ||

| 50 | 95.1 ± 2.3 |

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

2-(4-Aminophenoxy)-2-methylpropanoic acid (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

-

Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare this solution fresh and keep it on ice.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh immediately before use to minimize auto-oxidation.

-

Test Compound Stock Solution (10 mM): Dissolve 2-(4-Aminophenoxy)-2-methylpropanoic acid in DMSO.

-

Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO.

-

Working Solutions: Prepare serial dilutions of the test compound and kojic acid in sodium phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay wells should not exceed 1% to prevent interference with enzyme activity.

Assay Procedure (96-well plate format)

-

Assay Plate Setup:

-

Test Wells: 20 µL of the respective 2-(4-Aminophenoxy)-2-methylpropanoic acid dilution and 20 µL of tyrosinase solution.

-

Positive Control Wells: 20 µL of the respective kojic acid dilution and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 20 µL of sodium phosphate buffer (containing 1% DMSO) and 20 µL of tyrosinase solution.

-

Blank Well: 40 µL of sodium phosphate buffer.

-

Add 160 µL of sodium phosphate buffer to all wells.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 20 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid:

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Where:

-

V_control is the rate of reaction in the negative control well.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for the tyrosinase inhibition assay.

Caption: Melanogenesis pathway and the point of tyrosinase inhibition.

Application Notes and Protocols for 2-(4-Aminophenoxy)-2-methylpropanoic Acid as a Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(4-aminophenoxy)-2-methylpropanoic acid as a chemical probe for the identification and validation of its protein targets. The protocols outlined below cover the essential experimental workflows, from probe immobilization to target validation, employing chemical proteomics strategies.

Introduction to 2-(4-Aminophenoxy)-2-methylpropanoic Acid as a Chemical Probe

2-(4-Aminophenoxy)-2-methylpropanoic acid is a small molecule with potential biological activity. To understand its mechanism of action and to identify its direct binding partners within the proteome, it can be employed as a chemical probe. Chemical probes are essential tools in chemical biology and drug discovery for elucidating the molecular targets of bioactive compounds. This typically involves modifying the probe to allow for its attachment to a solid support for affinity purification of interacting proteins, which are then identified by mass spectrometry.

Derivatives of 2-methylpropanoic acid have been shown to exhibit various biological activities, including the modulation of peroxisome proliferator-activated receptors (PPARs) and inhibition of enzymes like tyrosinase. For instance, a substituted 2-aryl-2-methylpropionic acid group has been identified as a potent PPARα agonist.[1] Another derivative, MHY908, has demonstrated inhibitory effects on mushroom tyrosinase activity.[2] These findings suggest that 2-(4-aminophenoxy)-2-methylpropanoic acid could potentially target proteins within these or other biological pathways.

The general workflow for using a chemical probe for target identification is a multi-step process that begins with the immobilization of the probe and culminates in the validation of the identified protein targets.

Figure 1: General workflow for target identification using a chemical probe.

Data Presentation

Table 1: Physicochemical Properties of 2-(4-Aminophenoxy)-2-methylpropanoic acid

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculation |

| Molecular Weight | 195.21 g/mol | Calculation |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Experimental |

| Purity | >95% | HPLC |

| Functional Groups | Carboxylic acid, Amine, Ether | Structure |

Table 2: Hypothetical Quantitative Data from a Chemical Proteomics Experiment

The following table presents example data from a quantitative mass spectrometry experiment to identify proteins that specifically interact with the 2-(4-aminophenoxy)-2-methylpropanoic acid probe. Proteins are ranked based on their enrichment ratio in the probe sample compared to a negative control.